Trifluoroacetyl fluoride
Overview
Description
Trifluoroacetyl fluoride is a chemical compound that is related to various fluorinated materials and has been studied in different contexts. It is associated with the trifluoroacetyl group, which is a functional group derived from trifluoroacetic acid, a strong carboxylic acid known for its reactivity and potential toxicity upon skin contact . Trifluoroacetyl fluoride itself is not directly discussed in the provided papers, but its related compounds and derivatives are of significant interest in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of trifluoroacetyl-related compounds can be achieved through different methods. For instance, trifluoroacetic acid is used to enhance the photocatalytic activity of F-doped TiO2, indicating its role as a fluorine precursor in the modified sol-gel method . Additionally, the electrochemical fluorination of acetyl fluoride has been investigated to produce trifluoroacetyl fluoride, which is then recovered as trifluoroacetic acid . This process shows moderate yields and efficiencies, highlighting the challenges and potential of electrochemical methods in synthesizing fluorinated compounds.
Molecular Structure Analysis
The molecular structure of trifluoroacetyl fluoride has been determined by electron diffraction in the gas phase. The study provides detailed geometrical parameters such as bond lengths and angles, as well as the torsional barrier described by a threefold potential . This information is crucial for understanding the physical behavior and reactivity of the molecule.
Chemical Reactions Analysis
Trifluoroacetyl-related compounds participate in various chemical reactions. For example, trifluoroacetic acid is used to synthesize fluoro(trifluoroacetato)metallates, which are complex anions with a triangular trinuclear structure . Trifluoroacetyl groups are also involved in the synthesis of ((trifluoroacetyl)imido)(trifluoromethyl)sulfur fluoride, which exhibits interesting conformational properties . Furthermore, trifluorovinylsulphonyl fluoride, a related compound, is a reactive intermediate that can lead to a range of acyclic nitrogen compounds and thiadiazine 2,2-dioxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetyl-related compounds are influenced by the presence of fluorine atoms. For instance, the fluorine atoms in trifluoroacetic acid are suspected to cause similar toxic effects as hydrofluoric acid upon skin contact . The fluorination of organic molecules, such as the introduction of CF2, CF3, and other fluorinated groups, significantly alters the properties of the original compounds, as seen in the synthesis of fluorine-18 labeled trifluorohexadecanoic acids . The thermal decomposition of metal trifluoroacetates to synthesize alkaline-metal fluorides also demonstrates the role of trifluoroacetyl groups in influencing the specific surface and properties of the resulting materials .
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroacetyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O/c3-1(7)2(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPGADSNJKOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059867 | |
Record name | Perfluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetyl fluoride | |
CAS RN |
354-34-7 | |
Record name | Trifluoroacetyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoroacetyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl fluoride, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoroacetyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.